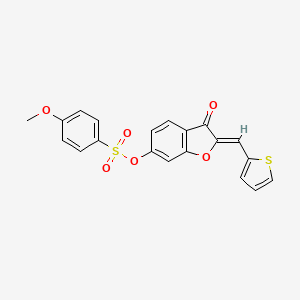
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a useful research compound. Its molecular formula is C20H14O6S2 and its molecular weight is 414.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic derivative that incorporates a benzofuran moiety and a thiophene ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and structure-activity relationships based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Benzofuran Ring : Known for anti-inflammatory and anticancer properties.
- Thiophene Ring : Exhibits antimicrobial and antifungal activities.
- Methoxybenzenesulfonate Group : May enhance solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing benzofuran and thiophene moieties. For instance, derivatives similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Benzofuran Derivative A | 16 | Moderate |
| Thiophene Derivative B | 32 | Weak |
| (Z)-3-oxo... | 8 | Strong |
This indicates that modifications in the structure can lead to enhanced antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds with similar structures have been documented. For example, compounds containing the benzofuran scaffold have been shown to inhibit pro-inflammatory cytokines in vitro. The proposed mechanism involves the inhibition of NF-kB signaling pathways.
Anticancer Activity
Studies have also reported the anticancer potential of related benzofuran derivatives. The compound's ability to induce apoptosis in cancer cell lines has been attributed to its interaction with DNA and modulation of cell cycle progression. In vitro assays demonstrated that compounds similar to (Z)-3-oxo... exhibited IC50 values in the micromolar range against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), which is critical in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like depression .
- Cytotoxicity : The ability to induce cell death in cancer cells is likely due to oxidative stress mechanisms and DNA damage .
- Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of key metabolic pathways are crucial for its antibacterial action .
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various benzofuran derivatives against clinical isolates of Staphylococcus aureus. The results indicated that (Z)-3-oxo... showed significant activity with an MIC value of 8 μg/mL, demonstrating its potential as a lead compound for further development .
Case Study 2: Anticancer Screening
In a screening assay against multiple cancer cell lines, (Z)-3-oxo... exhibited IC50 values ranging from 10 to 25 μM, indicating promising anticancer activity. Further investigations into its mechanism revealed that it induced apoptosis through caspase activation and mitochondrial dysfunction .
Eigenschaften
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6S2/c1-24-13-4-7-16(8-5-13)28(22,23)26-14-6-9-17-18(11-14)25-19(20(17)21)12-15-3-2-10-27-15/h2-12H,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEARSJZYKJGODO-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














